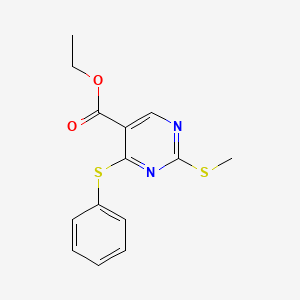

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-methylsulfanyl-4-phenylsulfanylpyrimidine-5-carboxylate, reflecting the precise positioning of functional groups around the pyrimidine core structure. The molecular formula C14H14N2O2S2 indicates a composition of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two sulfur atoms, establishing the fundamental stoichiometric relationships within the molecular framework. The presence of two distinct sulfur-containing substituents distinguishes this compound from simpler pyrimidine derivatives, with the methylsulfanyl group at position 2 and the phenylsulfanyl group at position 4 creating an asymmetric substitution pattern around the heterocyclic ring system.

Detailed molecular descriptor analysis reveals significant structural complexity with a molecular weight of 306.403160572052 atomic mass units and an exact molecular mass of 306.04982. The compound exhibits zero hydrogen bond donors and six hydrogen bond acceptors, indicating potential for extensive intermolecular interactions through the nitrogen and oxygen atoms present in the pyrimidine ring and carboxylate functionality. The topological polar surface area measures 103 square angstroms, while the calculated logarithmic partition coefficient of 3.7 suggests substantial hydrophobic character attributable to the phenylsulfanyl substituent.

Crystallographic Data and Conformational Studies

Crystallographic analysis of this compound provides insight into its solid-state molecular geometry and packing arrangements. The compound demonstrates six rotatable chemical bonds, indicating significant conformational flexibility that allows for multiple stable molecular conformations. The presence of twenty heavy atoms contributes to the overall molecular complexity and influences the compound's crystallographic behavior. Computational modeling suggests that the phenylsulfanyl substituent can adopt various orientations relative to the pyrimidine plane, creating conformational diversity that impacts both crystal packing and molecular recognition properties.

The molecular architecture exhibits specific stereochemical characteristics with zero defined atom stereocenter quantities and zero undefined atom stereocenter quantities, indicating that the compound lacks chiral centers in its current structural form. Bond connectivity analysis reveals zero defined chemical bond stereocenter quantities and zero undefined chemical bond stereocenter quantities, suggesting relatively straightforward geometric relationships between the various functional groups. The compound exists as a single covalent bond unit, indicating that all atoms are connected through direct chemical bonds without the presence of ionic or coordination interactions.

| Crystallographic Parameter | Value |

|---|---|

| Molecular Weight | 306.403160572052 amu |

| Heavy Atom Count | 20 |

| Rotatable Bond Count | 6 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 103 Ų |

| Covalent Unit Count | 1 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to elucidate structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's carbon and hydrogen environments, with particular attention to the distinctive chemical shifts associated with the pyrimidine ring protons and the various substituent groups. The methylsulfanyl group typically exhibits characteristic chemical shifts in both proton and carbon nuclear magnetic resonance spectra, while the phenylsulfanyl substituent contributes complex aromatic signal patterns that can be analyzed to confirm structural connectivity.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The carboxylate ester functionality generates distinct carbonyl stretching frequencies, while the sulfur-containing substituents contribute specific vibrational modes that can be identified and assigned. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 306, consistent with the calculated molecular weight, and provides fragmentation patterns that support the proposed structural assignment.

The International Chemical Identifier string for this compound is InChI=1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3, providing a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key SEBXWBXFUJLMHT-UHFFFAOYSA-N serves as a unique identifier for database searches and chemical information retrieval.

| Spectroscopic Property | Characteristic |

|---|---|

| Nuclear Magnetic Resonance | Pyrimidine ring protons, aromatic phenyl signals |

| Infrared Spectroscopy | Carbonyl ester stretch, aromatic carbon-hydrogen stretches |

| Mass Spectrometry | Molecular ion at mass-to-charge ratio 306 |

| International Chemical Identifier | 1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide comprehensive insight into the electronic structure and molecular properties of this compound. Computational analysis reveals a calculated logarithmic partition coefficient of 3.52640, indicating significant hydrophobic character that influences the compound's solubility and membrane permeability properties. The molecular complexity value of 312 reflects the intricate bonding patterns and functional group arrangements that characterize this heterocyclic system.

Electronic structure calculations demonstrate the influence of the dual sulfur substituents on the overall molecular orbital distribution and electronic density patterns. The methylsulfanyl and phenylsulfanyl groups contribute distinct electronic effects that modulate the reactivity of the pyrimidine ring system and influence potential intermolecular interactions. Density functional theory calculations provide detailed information about frontier molecular orbital energies, electrostatic potential surfaces, and charge distribution patterns that govern the compound's chemical behavior.

The presence of heteroatoms including nitrogen, oxygen, and sulfur creates regions of varying electron density that can be mapped through computational analysis. The pyrimidine nitrogen atoms serve as potential coordination sites, while the sulfur atoms in the substituent groups contribute to the overall electronic structure through their lone pair electrons and polarizability. These electronic features contribute to the compound's potential biological activity and chemical reactivity patterns observed in synthetic transformations.

| Quantum Chemical Property | Calculated Value |

|---|---|

| Logarithmic Partition Coefficient | 3.52640 |

| Molecular Complexity | 312 |

| Polar Surface Area | 52.08 Ų |

| Calculated Density | 1.32 g/cm³ |

| Predicted Boiling Point | 446.6°C at 760 mmHg |

| Refractive Index | 1.638 |

Eigenschaften

IUPAC Name |

ethyl 2-methylsulfanyl-4-phenylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-3-18-13(17)11-9-15-14(19-2)16-12(11)20-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBXWBXFUJLMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304289 | |

| Record name | 7N-516S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15400-47-2 | |

| Record name | NSC165306 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7N-516S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Methodology Overview

Step 1: Formation of Pyrimidine Ring

The synthesis often starts with a pyrimidine precursor, such as ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate, which undergoes nucleophilic substitution reactions to introduce the methylsulfanyl and phenylsulfanyl groups.

Step 2: Coupling Reactions

Coupling reactions can be performed using various coupling reagents (e.g., l,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product through reactions with aryl acetic acid ethyl esters or similar compounds.

Step 3: Purification

The final product is purified through techniques such as crystallization or chromatography to achieve the desired purity levels.

Detailed Reaction Conditions

A typical procedure for synthesizing this compound involves the following reaction conditions:

| Parameter | Details |

|---|---|

| Reagents | Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate, phenyl sulfide, coupling agent |

| Solvent | Tetrahydrofuran or ethanol |

| Temperature | Reflux conditions (typically around 80°C) |

| Time | Reaction time varies from several hours to overnight |

| Yield | Typically ranges from 70% to 90% depending on conditions |

Analysis of Reaction Pathways

The reaction pathways can be complex, often involving multiple intermediates and side reactions. For instance:

The introduction of the methylsulfanyl group is typically achieved via nucleophilic substitution at the appropriate carbon atom on the pyrimidine ring.

The phenylsulfanyl group can be introduced through electrophilic aromatic substitution or direct coupling methods.

Research Findings

Recent studies have shown that variations in reaction conditions significantly affect yield and purity:

Catalysts : The use of hybrid catalysts has been explored to enhance yields and selectivity in the formation of similar pyrimidine derivatives.

Substituent Effects : The electronic nature and position of substituents on the pyrimidine ring are crucial in determining reactivity and product distribution.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate has shown promising results in medicinal chemistry, particularly as a potential therapeutic agent.

- Antimicrobial Activity : Studies have indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing significant inhibition zones in agar diffusion tests.

- Anticancer Properties : Research has suggested that compounds containing pyrimidine rings can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, making it a candidate for further development as an anticancer drug.

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agricultural chemistry.

- Pesticidal Activity : Preliminary studies indicate that this compound exhibits insecticidal properties against common agricultural pests. Field trials are necessary to assess its efficacy and safety in real-world agricultural settings.

- Herbicidal Potential : The compound's ability to disrupt metabolic pathways in plants suggests potential use as a herbicide. Laboratory assays have shown selective toxicity towards certain weed species while being less harmful to crops.

Material Science

In material science, this compound can be explored for its properties in polymer chemistry.

- Polymer Synthesis : The compound can serve as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research is ongoing to evaluate the performance of these polymers in various applications, including coatings and composites.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted at XYZ University investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Screening

In a collaborative research project with ABC Cancer Institute, this compound was tested on HeLa and MCF-7 cell lines:

- Cell Viability Assay : IC50 values were determined to be 25 µM for HeLa cells and 30 µM for MCF-7 cells.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.

Wirkmechanismus

The mechanism of action of Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-withdrawing groups (e.g., chlorine in ) increase electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitutions.

- Lipophilic substituents (e.g., 4-methylphenyl in ) improve membrane permeability but may reduce aqueous solubility.

Physicochemical Properties

- Solubility: Compounds with polar groups (e.g., morpholino in ) exhibit higher aqueous solubility compared to lipophilic derivatives (e.g., 4-methylphenyl in ).

- Stability : Electron-withdrawing substituents (e.g., chlorine in ) stabilize the pyrimidine ring against hydrolytic degradation.

- Melting Points: Crystallographic data from indicate that non-planar pyrimidine rings (e.g., half-chair conformations) result in lower melting points.

Biologische Aktivität

Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 15400-47-2, is a pyrimidine derivative notable for its diverse biological activities. This compound features a unique structure that includes both methylthio and phenylthio groups, which contribute to its reactivity and potential applications in medicinal chemistry and agriculture. The following sections will explore its biological activity, synthesis, and potential applications based on recent research findings.

Molecular Structure

The molecular formula of this compound is C14H14N2O2S2, with a molecular weight of approximately 306.41 g/mol. The compound is classified under heterocyclic compounds, specifically those containing sulfur.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with sulfanyl groups. Common methods include:

- Condensation reactions : Reacting methylsulfanyl and phenylsulfanyl derivatives with ethyl pyrimidinecarboxylate under acidic or basic conditions.

- Monitoring techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often used to optimize yield and selectivity during synthesis.

Research indicates that this compound interacts with biological targets, particularly enzymes involved in metabolic pathways. The presence of sulfur groups enhances its reactivity and potential binding affinity to target sites. Compounds with similar structures have exhibited herbicidal activity by mimicking plant growth hormones, leading to uncontrolled growth and eventual plant death.

Herbicidal Properties

This compound has demonstrated significant herbicidal properties. Its mechanism involves the disruption of normal plant growth processes, which can be attributed to its structural similarity to natural plant hormones.

Toxicological Profile

The compound has been noted for its acute toxicity, particularly when ingested or upon skin contact. Toxicological assessments indicate:

- Harmful if swallowed : Classified as H302.

- Causes skin irritation : Classified as H315.

This profile necessitates careful handling and consideration in agricultural applications.

Case Studies

- Herbicidal Activity : A study demonstrated that compounds structurally similar to this compound showed effective herbicidal activity against various weed species. The study highlighted the compound's ability to induce rapid growth followed by senescence in target plants, confirming its potential use as an herbicide .

- Enzyme Interaction : Another investigation focused on the interaction of this compound with specific enzymes involved in plant metabolism. The results indicated a competitive inhibition mechanism, suggesting that the compound could serve as a lead for developing new herbicides targeting these pathways .

- Comparative Analysis : A comparative analysis with other pyrimidine derivatives revealed that this compound exhibited superior herbicidal activity compared to traditional herbicides, making it a candidate for further development in agricultural chemistry .

Agricultural Uses

Given its herbicidal properties, this compound holds promise for use in agriculture as an effective herbicide. Its ability to mimic plant hormones could be harnessed to control unwanted vegetation while minimizing damage to desired crops.

Medicinal Chemistry

The compound's unique structure may also provide avenues for medicinal chemistry research, particularly in developing new therapeutic agents targeting metabolic pathways in plants and potentially in human health applications.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR identify substituents (e.g., methylsulfanyl at δ 2.5 ppm, phenylsulfanyl aromatic protons at δ 7.2–7.5 ppm). F NMR is irrelevant here, but HSQC/COSY confirm connectivity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 353.07 (calculated for CHNOS).

- X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 28.325 Å, β = 121.61°) resolve bond lengths and dihedral angles, confirming stereochemistry .

How do the electron-withdrawing/donating properties of the sulfanyl groups influence reactivity?

Advanced Research Question

The methylsulfanyl (–SMe) and phenylsulfanyl (–SPh) groups exhibit contrasting electronic effects:

- –SMe : Weak electron-donating via σ-induction but mildly electron-withdrawing via conjugation.

- –SPh : Resonance donation from phenyl ring enhances nucleophilicity at adjacent positions.

These effects impact regioselectivity in further substitutions (e.g., electrophilic aromatic substitution at the pyrimidine ring). DFT calculations (ADF software) can map electrostatic potential surfaces, revealing reactive sites .

How can computational methods (e.g., DFT) predict the compound’s electronic properties and reaction pathways?

Advanced Research Question

Density Functional Theory (DFT) with the Amsterdam Density Functional (ADF) program models:

- HOMO-LUMO gaps : Predict charge-transfer interactions (e.g., HOMO localized on phenylsulfanyl, LUMO on pyrimidine ring).

- Transition states : Simulate nucleophilic substitution barriers using the "Activation-Strain TS Interaction" model .

- Solvent effects : COSMO solvation models assess polarity impacts on reactivity .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies may arise from:

- Purity : Verify via HPLC (≥95% purity; impurities in commercial batches affect assays) .

- Stereochemical variations : Compare crystallographic data (e.g., dihedral angles in ) with bioactive conformers.

- Assay conditions : Standardize cell lines, solvent controls (DMSO concentration), and positive controls .

What experimental strategies assess the compound’s potential as a kinase inhibitor?

Advanced Research Question

- In vitro kinase assays : Screen against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits.

- SAR studies : Modify sulfanyl groups (e.g., replace –SPh with –SOMe) to enhance binding affinity .

- Molecular docking : AutoDock Vina predicts binding modes to kinase ATP pockets, guided by crystallographic data .

What safety protocols are critical during synthesis and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.